molecular formula C14H21N3 B1286467 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane CAS No. 352445-70-6

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1286467
CAS No.: 352445-70-6
M. Wt: 231.34 g/mol
InChI Key: UURPZDUBVYSYRO-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agrochemical Development

Pyridine-based compounds have been integral in developing agrochemicals, including fungicides, insecticides, and herbicides. The discovery of these agrochemicals often utilizes Intermediate Derivatization Methods to enhance the efficiency of discovering novel lead compounds. This approach shortens research phases to meet market requirements quickly, reflecting the importance of pyridine moieties in creating effective agrochemical solutions (Guan et al., 2016).

Medicinal Applications and Chemosensing

Pyridine derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. These compounds' versatility extends to chemosensing applications, where they exhibit high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthesis of Medicinal and Pharmaceutical Precursors

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, is significant for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds' applicability is enhanced by the use of diversified hybrid catalysts, highlighting the role of pyridine-based intermediates in developing lead molecules for pharmaceutical use (Parmar et al., 2023).

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including those derived from pyridine, play a critical role in organic synthesis, catalysis, and drug applications. These compounds are valuable for their functionalities in forming metal complexes, designing catalysts, and exhibiting potent biological activities, such as anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Properties

IUPAC Name

3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURPZDUBVYSYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579972
Record name 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352445-70-6
Record name 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium tert-butylate (4 mmol) was added to a solution of 4-bromopyridine hydrochloride (1.9 mmol) in dry toluene (10 ml) under argon, followed by 3,9-diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester (1.6 mmol) in toluene (5 ml). Argon was added to the mixture for 15 min, then (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.123 mmol) and tris(dibenzylidene acetone)dipalladium (0.041 mmol) were added. The mixture was heated at 90° C. for 4 h and the reaction progress was monitored by thin-layer chromatography. On completion of the reaction the mixture was diluted with ethyl acetate (100 ml) and extracted with water and saturated sodium chloride solution, dried (Na2SO4), filtered and concentrated to small volume. The crude product was purified by column chromatography (3% methanol in DCM). Yield: 45% 2. TFA (13 eq.) was added to a DCM solution (10 ml/mmol) of tert-butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (1 eq.) at 0° C. and the mixture was stirred for 2 h at RT. The solvent was removed and the product was dried under vacuum. The crude product was used in the following stage with no further purification. Yield: quantitative
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